

Nasal Microbiome in Allergic Rhinitis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

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An in-depth exploration of the nasal microbiome's role in the pathogenesis of allergic rhinitis, offering a comprehensive overview of current research, experimental methodologies, and key signaling pathways for researchers, scientists, and drug development professionals.

Allergic rhinitis (AR) is a prevalent chronic inflammatory disease of the nasal mucosa, affecting a significant portion of the global population. While the role of allergens and the host immune system in AR is well-established, emerging evidence underscores the critical contribution of the nasal microbiome to the disease's development and severity.[1][2][3] Dysbiosis, an imbalance in the composition and function of this microbial community, is increasingly recognized as a key factor in the immunomodulation that underlies allergic sensitization and inflammation.[4][5][6] This technical guide provides a detailed summary of exploratory studies on the nasal microbiome in AR, focusing on quantitative data, experimental protocols, and the intricate signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies comparing the nasal microbiome of individuals with allergic rhinitis and healthy controls. These tables are designed to provide a clear and concise overview of the current state of research, facilitating comparison across different studies.

Table 1: Alpha-Diversity Indices in Allergic Rhinitis



Study	Diversity Metric	Finding in AR Patients vs. Healthy Controls	Significance (p- value)
Choi et al. (2023)[7]	Shannon Index	Significantly Higher	< 0.05
Choi et al. (2023)[7]	Simpson Index	Significantly Higher	< 0.05
Liu et al. (2022)[8]	Shannon Index	Significantly Lower	P = 0.013 (Asthma), P = 0.004 (Asthma + AR)
Liu et al. (2022)[8]	Chao1 Index	Tendency to be Lower	P = 0.001 (AR), P = 0.001 (Asthma), P = 0.001 (Asthma + AR)
Corrales-Agudelo et al. (2023)[9]	Shannon, Chao1, ACE, PD	Significantly Higher	p < 0.01
Unnamed Study (2024)[10]	Simpson and Shannon indices	Significantly higher	Not specified
Unnamed Study (2025)[11]	Alpha diversity measures	Significantly higher in healthy controls	Not specified

Note: The findings on alpha diversity are inconsistent across studies, which may be attributed to differences in study populations, sample collection methods, and data analysis techniques.

Table 2: Beta-Diversity Analysis in Allergic Rhinitis

Study	Finding in AR Patients vs. Healthy Controls	Significance
Choi et al. (2023)[7]	Significant difference in microbiota composition	p < 0.05
Corrales-Agudelo et al. (2023)	Significant difference in microbial structure	p < 0.011
Bender et al. (2020)[12]	Significantly different between groups (AR, post-IT, and controls)	Not specified



Note: Beta-diversity analysis consistently shows a significant difference in the overall microbial community structure between individuals with allergic rhinitis and healthy controls.

Table 3: Differential Abundance of Bacterial Taxa in Allergic Rhinitis



Taxon	Change in AR Patients	Study(ies)
Phylum Level		
Firmicutes	Increased	[2][3][5][8][13]
Actinobacteria	Decreased	[5][13]
Proteobacteria	Decreased	[3]
Genus/Species Level		
Staphylococcus aureus	Increased	[2][5][14]
Staphylococcus epidermidis	Increased	[11]
Streptococcus salivarius	Increased	[6]
Vibrio vulnificus	Increased	[7][15]
Acinetobacter baumannii	Increased	[7][15]
Acinetobacter johnsonii	Increased	[11]
Haemophilus influenzae	Increased	[11]
Ralstonia	Increased	[10]
Corynebacterium	Decreased	[4][8]
Propionibacterium acnes	Decreased	[5][11][13]
Lactobacillus murinus	Decreased	[7][15]
Lactobacillus iners	Decreased	[7][15]
Alloiococcus otitis	Decreased	[11]
Pseudomonas stutzeri	Decreased	[11]
Moraxella	Decreased in AR, dominant in controls	[3][10]

Note: This table highlights some of the most consistently reported changes in bacterial taxa. The specific taxa identified can vary between studies.



Experimental Protocols

The following section outlines the detailed methodologies for key experiments cited in the study of the nasal microbiome in allergic rhinitis.

Subject Recruitment and Diagnosis

- Inclusion Criteria for AR Patients: Diagnosis of allergic rhinitis is typically based on the "Guidelines for the Diagnosis and Treatment of Allergic Rhinitis".[7][15] This includes the presence of characteristic symptoms (e.g., paroxysmal sneezing, clear rhinorrhea, nasal itching, and congestion) and a positive result in at least one allergen-specific IgE test (e.g., skin prick test or serum slgE) for common inhalant allergens.[7][15]
- Inclusion Criteria for Healthy Controls: Healthy control subjects should have no history of allergic rhinitis, asthma, or other sinonasal inflammatory diseases.
- Exclusion Criteria: Common exclusion criteria include the use of antibiotics or probiotics within a specified period before sampling, the presence of other chronic respiratory diseases, and immunodeficiency.

Sample Collection

- Nasal Swabs: A common and minimally invasive method involves the collection of nasal secretions using sterile flocked swabs.[4][7][16] The swab is typically inserted into the middle meatus or inferior turbinate region of the nasal cavity and rotated for a defined period.
- Nasal Lavage: This method involves instilling a sterile saline solution into the nasal cavity and collecting the effluent.[8][16] This technique can be used to quantify inflammatory cells, such as eosinophils, in addition to microbial analysis.[16]
- Tissue Biopsy: For more in-depth analysis of the mucosal microbiome, tissue samples can be collected from the inferior turbinate during surgical procedures.[5]

DNA Extraction and Sequencing

 DNA Extraction: Bacterial DNA is extracted from the collected samples using commercially available kits, such as the DNeasy PowerLyzer PowerSoil Kit, often with modifications to enhance bacterial lysis.[11]



- 16S rRNA Gene Sequencing: The hypervariable regions of the 16S rRNA gene (commonly the V3-V4 region) are amplified by PCR using universal bacterial primers.[11] The amplified products are then sequenced using high-throughput sequencing platforms like Illumina MiSeq.[11]
- Metagenomic Sequencing: Whole-genome shotgun sequencing can provide a more comprehensive view of the microbial community, including functional gene content.[7][15]

Bioinformatic and Statistical Analysis

- Taxonomic Classification: Sequencing reads are processed to remove low-quality sequences and chimeras. Taxonomic assignment is then performed using databases such as NCBI RefSeq with tools like Kraken2.[11]
- Diversity Analysis:
 - Alpha-diversity (within-sample diversity) is calculated using indices such as Shannon,
 Simpson, Chao1, and Observed OTUs (Operational Taxonomic Units).[8][10]
 - Beta-diversity (between-sample diversity) is assessed using metrics like Bray-Curtis dissimilarity and visualized with Principal Coordinates Analysis (PCoA).[17]
- Functional Analysis: The functional potential of the microbiome can be predicted from 16S rRNA data using tools like PICRUSt (Phylogenetic Investigation of Communities by Reconstruction of Unobserved States) and mapped to functional databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG).[8][18]
- Statistical Analysis: Statistical significance of differences in diversity and taxon abundance between groups is determined using tests such as the Wilcoxon rank-sum test, Kruskal-Wallis test, and permutational multivariate analysis of variance (PERMANOVA).[2] Linear discriminant analysis effect size (LEfSe) is often used to identify differentially abundant taxa.
 [8]

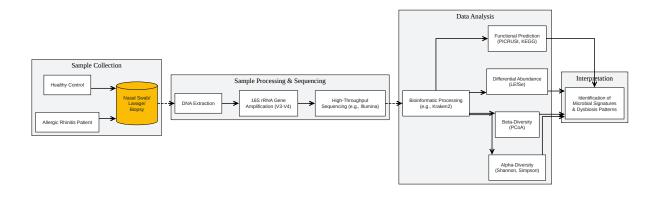
Signaling Pathways and Experimental Workflows

The interplay between the nasal microbiome and the host immune system is complex and involves multiple signaling pathways. The following diagrams, generated using the DOT



language, illustrate key experimental workflows and signaling cascades implicated in allergic rhinitis.

Experimental Workflow for Nasal Microbiome Analysis

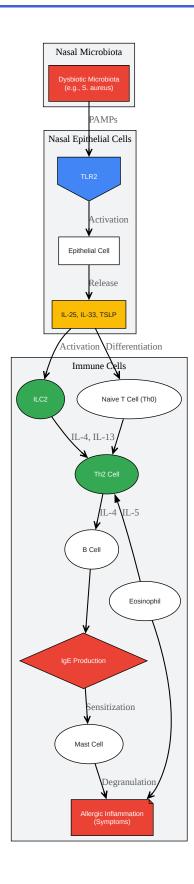


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Caption: A typical experimental workflow for studying the nasal microbiome in allergic rhinitis.

Signaling Pathway of Th2-Mediated Inflammation Induced by Nasal Microbiota





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Caption: A simplified signaling pathway of Th2-mediated inflammation in allergic rhinitis.



The exploration of the nasal microbiome in allergic rhinitis is a rapidly evolving field. The data presented in this guide highlight the consistent finding of a dysbiotic microbial state in AR patients. While the exact causative relationships and the full spectrum of microbial-host interactions are still being elucidated, the current research provides a strong foundation for the development of novel diagnostic and therapeutic strategies. Future studies employing multi-omics approaches, including metabolomics and proteomics, will be crucial for a deeper understanding of the functional consequences of nasal dysbiosis and for translating these findings into clinical applications.

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